7-SulfocholicAcidDisodiumSalt
Description
Significance of Bile Acid Conjugation and Sulfation in Biological Systems
Bile acids undergo several metabolic modifications, including conjugation and sulfation, which significantly alter their physicochemical and biological properties. wikipedia.orgnih.gov
Conjugation: Before secretion into bile, primary bile acids, cholic acid and chenodeoxycholic acid, are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver. nih.govbritannica.com This process increases their water solubility and ionization at the pH of the small intestine, making them more efficient emulsifying agents. nih.govbritannica.com
Sulfation: Sulfation is a key detoxification pathway for bile acids. capes.gov.broup.com This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfate (B86663) group, which further increases the water solubility of bile acids. oup.comcapes.gov.brkarger.com This modification reduces their intestinal absorption and enhances their elimination through urine and feces. capes.gov.broup.com Sulfated bile acids are generally less toxic than their unsulfated counterparts. oup.comoup.com This detoxification mechanism becomes particularly important in cholestatic conditions, where the accumulation of bile acids can lead to liver damage. oup.comcapes.gov.br In humans, while only a small fraction of bile acids in bile and serum are sulfated, a significant majority of those in urine are, highlighting the role of sulfation in their excretion. oup.comcapes.gov.br
Overview of Bile Acid Diversity and Metabolic Pathways
The bile acid pool is a complex mixture of different molecular species, a result of both host and gut microbial metabolism. nih.govnih.gov
Primary and Secondary Bile Acids: The liver synthesizes the primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. nih.goveclinpath.com Once these primary bile acids enter the intestine, they can be chemically modified by the gut microbiota. wikipedia.orgelsevier.es The primary modifications are deconjugation (removal of the glycine or taurine) and 7α-dehydroxylation, which convert primary bile acids into secondary bile acids. wikipedia.orgresearchgate.net The main secondary bile acids in humans are deoxycholic acid (derived from cholic acid) and lithocholic acid (derived from chenodeoxycholic acid). wikipedia.orgbritannica.com
Enterohepatic Circulation: The majority of bile acids (about 95%) are reabsorbed in the intestine and returned to the liver via the portal vein in a process called enterohepatic circulation. nih.govbritannica.com This efficient recycling conserves the bile acid pool. The small fraction that escapes reabsorption is excreted in the feces. britannica.com
Metabolic Diversity from Gut Microbiota: The gut microbiota plays a crucial role in diversifying the bile acid pool. elsevier.esfrontiersin.org Beyond producing secondary bile acids, microbes can perform a range of other transformations, including oxidation-reduction reactions and epimerization, leading to a wide array of bile acid derivatives. researchgate.net This metabolic interplay between the host and its gut microbes significantly influences the signaling properties of bile acids and their impact on host physiology. nih.govelsevier.es
Positioning of 7-Sulfocholic Acid Disodium (B8443419) Salt within the Bile Acid Landscape
7-Sulfocholic Acid, also referred to as Cholic acid 7-sulfate, is a sulfated metabolite of the primary bile acid, cholic acid. avantiresearch.comnih.gov As a sulfated derivative, it represents a product of the detoxification pathway for bile acids. avantiresearch.com
The addition of a sulfate group at the 7-position of the cholic acid molecule significantly increases its polarity and water solubility. avantiresearch.comkarger.com This chemical modification has several important functional consequences:
Enhanced Excretion: Like other sulfated bile acids, 7-sulfocholic acid is more readily eliminated from the body, primarily in the urine. avantiresearch.comcapes.gov.br
Reduced Toxicity: Sulfation diminishes the potential toxicity associated with high concentrations of bile acids. avantiresearch.comoup.com
Resistance to Microbial Metabolism: Sulfated bile acids, including 7-sulfocholic acid, are more resistant to the metabolic actions of intestinal bacteria. avantiresearch.com This resistance limits their reabsorption in the gut and helps protect the intestinal lining. avantiresearch.com
In the context of the broader bile acid landscape, 7-Sulfocholic Acid Disodium Salt is recognized as a key metabolite in conditions of bile acid overload, such as cholestasis, where its formation contributes to the body's protective mechanisms against bile acid-induced liver injury. karger.com
Table 1: Key Bile Acid Categories and their Characteristics
| Category | Description | Key Examples | Primary Site of Formation |
|---|---|---|---|
| Primary Bile Acids | Synthesized directly from cholesterol in the liver. nih.goveclinpath.com | Cholic acid, Chenodeoxycholic acid nih.goveclinpath.com | Liver |
| Secondary Bile Acids | Formed in the colon through the action of gut bacteria on primary bile acids. wikipedia.orgresearchgate.net | Deoxycholic acid, Lithocholic acid wikipedia.orgbritannica.com | Colon |
| Conjugated Bile Acids | Primary or secondary bile acids linked to an amino acid (glycine or taurine). wikipedia.orgnih.gov | Glycocholic acid, Taurocholic acid wikipedia.org | Liver |
| Sulfated Bile Acids | Bile acids with an added sulfate group, increasing water solubility for excretion. oup.comcapes.gov.br | 7-Sulfocholic Acid, Lithocholic acid sulfate avantiresearch.comexplorationpub.com | Liver |
Table 2: Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H38Na2O8S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31;;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
InChI Key |
SJQFLGXDOGCPSN-RCVKHMDESA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Endogenous Metabolic Transformations of 7 Sulfocholic Acid
Enzymatic Sulfation Pathways
The biosynthesis of 7-sulfocholic acid is a critical metabolic process primarily occurring in the liver, catalyzed by a family of enzymes known as sulfotransferases (SULTs). avantiresearch.comnih.gov This enzymatic sulfation increases the water solubility of bile acids, which limits their intestinal reabsorption and facilitates their excretion, thereby preventing the accumulation of potentially toxic bile acids. oup.comnih.govpolyu.edu.hk
Role of Cytosolic Sulfotransferases (SULTs) in 7-O-Sulfation
Cytosolic sulfotransferases are key players in the sulfation of a wide array of endogenous and xenobiotic compounds. tandfonline.com In the context of bile acid metabolism, specific SULTs catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl groups of bile acids. nih.govtandfonline.com While human SULTs predominantly sulfate (B86663) the 3-hydroxyl position of bile acids, sulfation at the 7-hydroxyl position, leading to the formation of 7-sulfocholic acid, is a notable pathway, particularly in certain species like mice. tandfonline.comnih.gov This 7-O-sulfation is a crucial detoxification step, as sulfated bile acids are more resistant to hydrolysis and metabolism by intestinal bacteria. nih.gov
Species-Specific Sulfotransferase Activity and Substrate Selectivity
Significant species-specific differences exist in the sulfation of bile acids. oup.com In humans, the primary enzyme responsible for bile acid sulfation is SULT2A1, which almost exclusively targets the 3α-hydroxyl group. polyu.edu.hktandfonline.com In contrast, mice possess a distinct sulfotransferase, SULT2A8, which is the major enzyme responsible for the species-specific 7-O-sulfation of bile acids like cholic acid. tandfonline.comnih.gov
Structural and mutational analyses have revealed the molecular basis for this difference in substrate selectivity. Human SULT2A1 has a substrate-binding pocket that favors the orientation of the 3-hydroxyl group for sulfation. nih.gov Conversely, mouse SULT2A8 has a unique substrate binding mode with different conformations of substrate binding loops that specifically position the 7α-hydroxyl group of the bile acid near the catalytic site. polyu.edu.hknih.gov Key amino acid residues, such as His48 and Leu99 in mouse SULT2A8, have been identified as essential for its 7-O-sulfating activity, highlighting the evolutionary adaptations in bile acid metabolism across species. tandfonline.comnih.gov
| Feature | Human SULT2A1 | Mouse SULT2A8 |
| Primary Substrate | Dehydroepiandrosterone (DHEA), Bile Acids | 7α-hydroxyl Bile Acids |
| Primary Sulfation Position on Bile Acids | 3α-hydroxyl group polyu.edu.hktandfonline.com | 7α-hydroxyl group nih.govtandfonline.com |
| Key Catalytic Residues | Not specified for 7-O-sulfation | His48, Leu99 tandfonline.comnih.gov |
| pH Optimum | 8.5 (with lithocholic acid) tandfonline.com | 6.27 (with cholic acid) tandfonline.com |
Regulation of Sulfotransferase Expression and Activity
The expression and activity of sulfotransferases are tightly regulated by a variety of factors, including nuclear receptors. nih.gov Nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and vitamin D receptor (VDR) can be activated by bile acids and other endogenous and xenobiotic compounds, subsequently modulating the transcription of SULT genes. oup.comnih.gov For instance, the expression of SULT2A1 is influenced by bile acid levels through FXR activation. mdpi.com
Hormones also play a role in regulating SULT expression. Glucocorticoids have been shown to positively regulate the expression of certain rat hepatic sulfotransferases. nih.gov Furthermore, the expression of some SULTs can be influenced by age and sex. grantome.com In diseased states, such as steatosis and cirrhosis, the expression and activity of various SULT isoforms, including SULT2A1, are significantly decreased, which can impair the detoxification of bile acids. uri.edu
Microbial Biotransformations and Desulfation in the Gut
The gut microbiota plays a crucial role in the metabolism of bile acids that escape enterohepatic circulation. nih.govtandfonline.com These microbial transformations significantly increase the diversity of the bile acid pool. tandfonline.com
Gut Microbiota-Mediated Metabolism of Sulfated Bile Acids
While sulfation in the liver is a primary detoxification mechanism, certain bacteria in the gut possess the ability to reverse this process through desulfation. nih.govunite.it This desulfation activity is attributed to aryl sulfatase enzymes expressed by various gut microbes. nih.gov The removal of the sulfate group can increase the hydrophobicity of the bile acid, potentially leading to its reabsorption and accumulation to toxic levels in the gut and liver. unite.it Genera of bacteria associated with bile acid desulfation include Clostridium, Peptococcus, Pseudomonas, and Fusobacterium. nih.govtandfonline.comnih.gov
In addition to desulfation, the gut microbiota carries out a range of other biotransformations on bile acids, including deconjugation (the initial and most widespread modification), dehydroxylation, oxidation, and epimerization. tandfonline.commdpi.com These reactions are critical in converting primary bile acids, synthesized in the liver, into secondary bile acids. mdpi.com
Influence of Gut Microbiota Composition on 7-Sulfocholic Acid Levels
The composition of the gut microbiota significantly impacts the levels of 7-Sulfocholic Acid. As a secondary bile acid, its presence and concentration are modulated by the metabolic activities of various gut bacteria. nih.gov Alterations in the gut microbiome, a state known as dysbiosis, can lead to notable changes in the fecal metabolome, including the levels of 7-Sulfocholic Acid. nih.govawi.de
Research has identified specific correlations between certain bacterial genera and the abundance of 7-Sulfocholic Acid. For instance, studies have shown a positive correlation between the presence of Lachnospiraceae and 7-Sulfocholic Acid levels, while a negative correlation was observed with Dubosiella. nih.gov In another study focusing on Sjögren's syndrome, an increased abundance of Lachnospiraceae_UCG-001 was negatively associated with 7-Sulfocholic Acid. springermedizin.de This highlights the complex and sometimes contradictory relationships that can exist depending on the specific microbial context and host condition.
External factors that modify the gut microbiota also have a demonstrable effect on 7-Sulfocholic Acid concentrations.
Dietary Supplements: Supplementation with certain compounds can modulate the gut microbiota and consequently affect bile acid profiles. In a study on Xianju yellow chickens, the addition of fulvic acid to their diet led to an increase in cecal 7-Sulfocholic Acid. frontiersin.orgresearchgate.net Similarly, treatment with rosmarinic acid in a mouse model of colitis resulted in a significant increase in 7-Sulfocholic Acid, among other bile acid metabolites. nih.gov
Disease State: In a mouse model of colitis, fecal microbiota transplantation (FMT) that was preconditioned with the probiotic Lactobacillus plantarum GR-4 led to the reversal of colitis-associated metabolic dysregulation, which included elevated levels of 7-Sulfocholic Acid. nih.gov
These findings underscore the critical role of the gut microbiota's composition in determining the circulating and fecal levels of 7-Sulfocholic Acid.
| Factor/Condition | Observed Effect on 7-Sulfocholic Acid Levels | Associated Microbial Changes | Source |
|---|---|---|---|
| Alcohol Consumption (Mice) | Decrease | Positive correlation with Lachnospiraceae; negative correlation with Dubosiella. | nih.gov |
| Fulvic Acid Supplementation (Chickens) | Increase | Enrichment of Lachnoclostridium, Subdoligranulum, Oscillibacter. | frontiersin.org |
| Rosmarinic Acid Treatment (Colitis Mice) | Increase | Boost of core probiotics like p. Bacteroidaceae, f. Muribaculaceae, g. Alistipes. | nih.gov |
| Modified Fecal Microbiota Transplantation (Colitis Mice) | Increase (Reversal of dysregulation) | Enriched success-associated taxa (Sporobacter, Butyricimonas). | nih.gov |
| Sjögren's Syndrome Model (Mice) | Negative Correlation | Associated with increased abundance of Lachnospiraceae_UCG-001. | springermedizin.de |
Host-Microbe Interplay in 7-Sulfocholic Acid Homeostasis
The homeostasis of 7-Sulfocholic Acid is a dynamic process governed by a complex interplay between host and microbial metabolic pathways. awi.denih.govbspghan.org.uk The primary precursor, cholic acid, is synthesized in the host's liver from cholesterol. oup.comavantiresearch.com In the liver, the sulfation of cholic acid at the 7-hydroxyl position is catalyzed by the sulfotransferase 2A1 (SULT2A1) enzyme, forming 7-Sulfocholic Acid. oup.comresearchgate.netgoogle.com
This sulfation process is a critical step in bile acid detoxification. oup.comoup.comnih.gov The addition of a sulfate group significantly increases the water solubility of the bile acid molecule. oup.comkarger.com This increased polarity hinders intestinal reabsorption and facilitates excretion in urine and feces. oup.comoup.com A key aspect of this host-driven modification is that sulfated bile acids, including 7-Sulfocholic Acid, are resistant to metabolism by the intestinal microflora. avantiresearch.com This resistance prevents deconjugation and further transformation by bacterial enzymes, thereby protecting the enteric mucosa from the potentially toxic effects of unconjugated bile acids. avantiresearch.com
Molecular Interactions and Mechanistic Roles of 7 Sulfocholic Acid
Ligand-Receptor Engagement and Intracellular Signaling
The engagement of 7-Sulfocholic Acid with specific receptors initiates intracellular signaling cascades, influencing cellular function in distinct ways. Its activity varies significantly among different receptor types, from agonism at G protein-coupled receptors to modulation of immune cell function.
Agonistic Activity towards G Protein-Coupled Receptors (e.g., TGR5)
7-Sulfocholic Acid acts as a selective agonist for the Takeda G-protein coupled receptor 5 (TGR5). medchemexpress.commedchemexpress.eudcchemicals.com Studies have shown that it activates human TGR5 in a dose-dependent manner. medchemexpress.com This activation has been observed to induce the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. medchemexpress.comgoogle.com The half-maximal effective concentration (EC50) for this agonistic activity has been reported to be approximately 0.17 μM. medchemexpress.commedchemexpress.eu This interaction highlights a specific signaling role for this sulfated bile acid in metabolic regulation. medchemexpress.eu
Interaction with Nuclear Receptors (e.g., FXR, PXR, CAR)
The interaction of 7-Sulfocholic Acid with nuclear receptors appears to be more nuanced and less potent compared to its effect on TGR5.
Farnesoid X Receptor (FXR): While bile acids are the natural ligands for FXR, sulfation generally reduces the binding affinity and activation potential. nih.gov Chenodeoxycholic acid, a primary bile acid, is a known activator of FXR. biorxiv.org However, conjugated bile acids are not considered potent activators of these receptors. nih.gov
Pregnane (B1235032) X Receptor (PXR): PXR is another nuclear receptor involved in sensing foreign and endogenous compounds. nih.gov While certain bile acids like lithocholic acid can activate PXR, conjugated bile acids are not typically strong activators. nih.gov PXR can be involved in the detoxification pathways of more toxic bile acids. nih.gov
Constitutive Androstane (B1237026) Receptor (CAR): CAR and PXR are closely related nuclear receptors that regulate overlapping sets of genes involved in the metabolism and clearance of various substances. nih.govresearchgate.net While there is extensive crosstalk between CAR and PXR, specific data on the direct, high-affinity interaction of 7-Sulfocholic Acid with CAR is not prominently documented in the reviewed literature. nih.govembopress.org
Modulation of Mucosal-Associated Invariant T (MAIT) Cell Function via MR1
A significant finding is the role of 7-Sulfocholic Acid as a host-derived ligand for the major histocompatibility complex (MHC) class I-related protein (MR1). nih.govresearchgate.netnih.gov This interaction is crucial for the function of Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells. frontiersin.org
7-Sulfocholic Acid binds to the A-pocket of the MR1 molecule and is presented to MAIT cells. nih.govfrontiersin.org Unlike microbial antigens like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) that drive MAIT cell proliferation and inflammatory responses, the recognition of 7-Sulfocholic Acid induces MAIT cell survival and the expression of a homeostatic gene signature. nih.govresearchgate.netnih.gov This suggests that 7-Sulfocholic Acid acts as an endogenous antigen that promotes the development and homeostatic function of MAIT cells, rather than a strong activating signal. nih.govnih.gov In humans, cholic acid 3-sulfate, which differs in the position of sulfation, can also be presented by MR1 and recognized by MAIT T-cell receptors, inducing survival but not proliferation. frontiersin.org
Membrane Transport Mechanisms and Excretion
The sulfation of cholic acid to form 7-Sulfocholic Acid profoundly impacts its transport across cellular membranes, leading to enhanced elimination from the body.
Interactions with Bile Acid Transporters (e.g., ASBT, OSTα/β, MRPs)
The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters in the liver and intestine. xiahepublishing.comnih.gov
Apical Sodium-Dependent Bile Acid Transporter (ASBT): ASBT, located on the apical membrane of enterocytes in the terminal ileum, is the primary transporter for the reabsorption of conjugated bile acids from the intestine. xiahepublishing.comnih.govmdpi.com However, sulfated bile acids like 7-Sulfocholic Acid are poor substrates for ASBT. This reduced affinity for ASBT significantly limits its reabsorption from the intestinal lumen. drugbank.com
Organic Solute Transporter Alpha/Beta (OSTα/β): This heterodimeric transporter is located on the basolateral membrane of enterocytes and is responsible for exporting bile acids from the cell into the portal circulation. xiahepublishing.comnih.govamegroups.org While it is a major transporter for common bile acids, the efficiency of 7-Sulfocholic Acid transport by OSTα/β is influenced by the preceding lack of uptake by ASBT. nih.gov
Multidrug Resistance-Associated Proteins (MRPs): MRPs, such as MRP2 at the canalicular membrane of hepatocytes and MRP3 and MRP4 at the basolateral membrane, can transport a variety of molecules, including conjugated and sulfated bile acids. mdpi.comnih.govnih.gov During conditions of cholestasis, the expression of MRPs can be upregulated, providing an alternative route for the efflux of bile acids from the liver into the systemic circulation for subsequent renal excretion. amegroups.orgnih.gov MRP4, in particular, is noted for its role in the basolateral efflux of sulfated bile acids. nih.gov
Mechanisms of Enhanced Excretion via Renal and Fecal Routes
The physicochemical changes imparted by sulfation, primarily increased water solubility and altered transporter affinity, lead to a shift in the excretion pathway of 7-Sulfocholic Acid away from the highly efficient enterohepatic circulation.
Fecal Excretion: Due to its poor recognition by the intestinal transporter ASBT, a significant portion of 7-Sulfocholic Acid that enters the gut is not reabsorbed. drugbank.com This leads to its direct elimination in the feces. drugbank.comnih.govdrugbank.com Fecal levels of cholic acid 7-sulfate have been shown to increase in mice fed diets supplemented with cholic acid. caymanchem.com
Renal Excretion: The fraction of sulfated bile acids that does enter the systemic circulation is efficiently cleared by the kidneys. nih.gov The increased water solubility of sulfated bile acids facilitates their urinary excretion. nih.gov While in healthy individuals, urinary excretion of bile acids is minimal, in cholestatic conditions, this pathway becomes crucial, with a large percentage of urinary bile acids being in the sulfated form. nih.gov This suggests that transporters in the renal tubules are capable of handling sulfated bile acids, contributing to their clearance from the body. researchgate.net
Interactive Data Tables
Table 1: Receptor Interaction Profile of 7-Sulfocholic Acid
| Receptor | Interaction Type | Reported Effect | EC50/Potency |
| TGR5 | Agonist | Induces GLP-1 secretion | ~0.17 μM medchemexpress.commedchemexpress.eu |
| FXR | Weak/No Interaction | Not a potent agonist | Not reported |
| PXR | Weak/No Interaction | Not a potent agonist | Not reported |
| CAR | Weak/No Interaction | No direct activation reported | Not reported |
| MR1 | Ligand | Induces MAIT cell survival and homeostasis | Not applicable |
Table 2: Transporter Interaction Profile of 7-Sulfocholic Acid
| Transporter | Location | Role in Transport | Affinity/Efficiency |
| ASBT | Apical membrane (ileum) | Reabsorption from intestine | Poor substrate |
| OSTα/β | Basolateral membrane (ileum) | Export to portal blood | Major basolateral transporter for bile acids nih.gov |
| MRPs (e.g., MRP4) | Basolateral membrane (liver) | Efflux into systemic circulation | Can transport sulfated bile acids nih.gov |
Influence on Cellular Regulatory Networks (e.g., gene expression)
7-Sulfocholic acid disodium (B8443419) salt, a sulfated metabolite of cholic acid, plays a significant role in modulating cellular regulatory networks, primarily by acting as a signaling molecule that interacts with specific receptors. avantiresearch.com This interaction triggers downstream cascades that ultimately influence the expression of various genes involved in metabolism and immune homeostasis. Unlike its unsulfated counterparts, which are potent activators of nuclear receptors like the farnesoid X receptor (FXR) and pregnane X receptor (PXR), the sulfation at the 7-position alters its biological activity, leading to a distinct signaling profile. oup.comavantiresearch.comunc.edu
The primary mechanisms through which 7-sulfocholic acid exerts its influence are by activating the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and by serving as an endogenous ligand for the MHC class I-related protein (MR1). medchemexpress.comnih.gov
TGR5-Mediated Gene Regulation
7-Sulfocholic acid is a selective and potent agonist for the TGR5 receptor. medchemexpress.commedchemexpress.com Activation of TGR5, particularly on the surface of enteroendocrine L-cells in the gut, initiates a signaling pathway that results in the secretion of glucagon-like peptide-1 (GLP-1). medchemexpress.commedchemexpress.eumedchemexpress.com GLP-1 is a critical incretin (B1656795) hormone that regulates glucose homeostasis. The induction of GLP-1 secretion by 7-sulfocholic acid consequently improves glucose tolerance. medchemexpress.comgoogle.com Studies have demonstrated that this effect is dose-dependent and reliant on the presence of the TGR5 receptor. medchemexpress.comgoogle.com
Table 1: Research Findings on 7-Sulfocholic Acid as a TGR5 Agonist
| Finding | Description | Cell/System Studied | Reference |
| Selective Agonism | Identified as a selective agonist for the TGR5 receptor with an EC50 of 0.17 μM. | HEK293T cells overexpressing human TGR5; NCI-H716 cells | medchemexpress.comgoogle.com |
| GLP-1 Secretion | Induces GLP-1 secretion from enteroendocrine L-cells. This effect was abolished by TGR5 siRNA knockdown. | NCI-H716 cells | medchemexpress.comgoogle.com |
| Glucose Homeostasis | Enteral administration improved glucose tolerance and increased circulating GLP-1 and insulin (B600854) levels. | Diet-induced obese (DIO) mice | medchemexpress.com |
| Gene Expression | Induced colonic Tgr5 gene expression in vivo. | Diet-induced obese (DIO) mice | medchemexpress.com |
MR1-Mediated Influence on Immune Cell Gene Expression
A pivotal role for 7-sulfocholic acid has been identified in the regulation of a specific subset of innate-like T cells known as Mucosal-Associated Invariant T (MAIT) cells. nih.govuq.edu.au It functions as an endogenous, host-derived antigen that binds to the nonclassical MHC class I protein, MR1. nih.gov This interaction is crucial for the development, survival, and function of MAIT cells, which are abundant in the liver and at mucosal surfaces. nih.gov
The recognition of the 7-sulfocholic acid-MR1 complex by the MAIT cell T cell receptor (TCR) does not trigger a potent inflammatory response. Instead, it promotes MAIT cell survival and induces the expression of a distinct homeostatic gene signature. nih.govuq.edu.au This is in stark contrast to the recognition of foreign, microbially-derived antigens by MAIT cells, which drives proliferation and the expression of inflammatory genes. nih.govuq.edu.au For instance, stimulation with 7-sulfocholic acid has been shown to induce the expression of genes such as CXCR4 and IL7R, which are associated with cell survival and homing, without upregulating proliferation or activation markers like CD69. medchemexpress.com
Table 2: Research Findings on 7-Sulfocholic Acid as an MR1 Ligand
| Finding | Description | Cell/System Studied | Reference |
| Endogenous Ligand | Identified as a host-derived metabolite that binds to the MR1 protein and is recognized by MAIT cells. | MAIT cell reporter lines; primary human MAIT cells | nih.govuq.edu.au |
| MAIT Cell Survival | Promotes the survival of MAIT cells. | Human PBMCs; mice lacking the enzyme for CA7S synthesis (Sult2a) showed reduced thymic MAIT cells. | medchemexpress.comnih.gov |
| Homeostatic Gene Signature | Induces the expression of a homeostatic gene signature, including CXCR4 and IL7R. | Human PBMCs | medchemexpress.comnih.gov |
| Lack of Inflammatory Activation | Does not cause MAIT cell proliferation or upregulation of the activation marker CD69. | Human PBMCs | medchemexpress.com |
Role in Detoxification Pathways and Nuclear Receptor Networks
While 7-sulfocholic acid itself is not a strong activator of nuclear receptors like FXR or PXR, its formation is a key component of the bile acid detoxification network regulated by these receptors. oup.comnih.gov Bile acids, when they accumulate to high levels, can be cytotoxic. unc.edu Nuclear receptors such as PXR act as sensors for toxic bile acids like lithocholic acid (LCA). unc.edunih.gov Activation of PXR by LCA leads to a coordinated transcriptional response that includes the repression of bile acid synthesis genes (e.g., Cyp7a1) and the induction of genes for bile acid metabolism and transport (e.g., Cyp3a). unc.edunih.gov
The sulfation of bile acids, catalyzed by enzymes like sulfotransferase 2A1 (SULT2A1), is a critical step in this detoxification process, rendering them more water-soluble and easily excretable. avantiresearch.comoup.com The expression of SULT2A1 itself can be induced by bile acids, indicating a feedback mechanism where the accumulation of potentially toxic precursors triggers their own detoxification and elimination pathway, a network in which 7-sulfocholic acid is a key product. google.com
Advanced Analytical Methodologies for 7 Sulfocholic Acid Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) has become an indispensable tool in bile acid research, offering high sensitivity and specificity. nih.govacs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the simultaneous quantification of various bile acids, including their sulfated forms, in biological fluids and tissues like liver, plasma, bile, and urine. nih.govebi.ac.uk This technique offers high sensitivity and allows for the analysis of bile acid profiles without requiring extensive sample purification. mdpi.com
Methodologies have been developed for the sensitive and specific quantification of a wide range of bile acids, including sulfated metabolites. thermofisher.com These methods often employ a triple quadrupole mass spectrometer and can achieve lower limits of quantification in the nanomolar range. thermofisher.com The use of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhances the specificity and accuracy of quantification for each analyte. mdpi.comnih.gov For instance, a validated LC-MS/MS method achieved a limit of quantification of 1 ng/ml for major bile acids and their sulfated counterparts in various mouse tissues and fluids. nih.gov
The versatility of LC-MS/MS allows for its application in diverse research areas. For example, it has been used to study the role of sulfation as a minor metabolic pathway for bile acid elimination in mice. nih.gov It has also been instrumental in developing targeted metabolomics approaches to identify potential non-invasive biomarkers for diseases like intrahepatic cholestasis of pregnancy by analyzing urinary sulfated bile acids. nih.gov
A summary of exemplary LC-MS/MS methods for bile acid analysis is presented in the table below.
| Feature | Method 1 | Method 2 |
| Analytes | Major bile acids and their sulfated metabolites | 40 total and fractionated bile acids |
| Matrices | Mouse liver, plasma, bile, urine | Human serum |
| Sample Preparation | Solid-phase extraction or protein precipitation | Protein precipitation |
| Instrumentation | LC-MS/MS | Thermo Scientific™ TSQ Quantis™ tandem MS with Vanquish™ Horizon HPLC |
| Quantification | Limit of quantification: 1 ng/ml | Concentration range: 1 nM to 1000 nM |
| Run Time | 25 minutes | < 10 minutes |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of bile acids and the identification of their metabolites. researchgate.net Techniques like LC-HRMS provide accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. nih.gov For instance, HRMS analysis of a purified fraction from mouse intestine revealed a major peak at a mass/charge ratio (m/z) of 487.2368 in negative ion mode, suggesting the molecular formula C24H40O8S, which corresponds to cholic acid 7-sulfate (CA7S). nih.gov
HRMS, often coupled with tandem mass spectrometry (HRMS/MS), can confirm the presence of specific functional groups, such as the sulfate (B86663) group in sulfated bile acids. nih.gov This capability is crucial for distinguishing between isomers and identifying novel metabolites. mdpi.com In studies of drug-induced liver injury, HRMS has been used to identify numerous bile acid isomers and their phase II conjugates, including sulfated forms. mdpi.com
The combination of HRMS with advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide structurally diagnostic fragment ions, enabling the differentiation of bile acid isomers that are indistinguishable by conventional collision-induced dissociation (CID). sciex.com This level of detail is invaluable for building a comprehensive understanding of bile acid metabolism.
Targeted and untargeted metabolomics approaches utilizing mass spectrometry have revolutionized the study of bile acids, including 7-sulfocholic acid. mdpi.comresearchgate.net
Targeted metabolomics focuses on the quantification of a predefined set of metabolites. This approach, often using LC-MS/MS, is highly sensitive and specific, making it suitable for biomarker discovery and validation. nih.govresearchgate.net For example, a targeted metabolomics study of urinary sulfated bile acids (SBAs) in patients with intrahepatic cholestasis of pregnancy (ICP) identified several SBAs that were significantly increased compared to healthy controls, suggesting their potential as non-invasive diagnostic biomarkers. nih.gov
Untargeted metabolomics , on the other hand, aims to comprehensively analyze all detectable metabolites in a sample. mdpi.com This approach is hypothesis-generating and can reveal unexpected metabolic alterations. In a study on liver fibrosis, untargeted metabolomics using LC-MS with a high-resolution Orbitrap mass spectrometer identified a large number of both up- and downregulated metabolites, including 7-sulfocholic acid. nih.gov Similarly, in the context of COVID-19, untargeted and targeted metabolomics revealed a significant increase in serum 3-sulfate bile acids in non-survivors, highlighting their potential as prognostic biomarkers. mdpi.com
These metabolomics strategies, whether targeted or untargeted, provide a powerful lens through which to view the complex interplay of bile acid metabolism in health and disease. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and can also be used for quantitative analysis of bile acids. nih.gov High-field NMR, such as at 800 MHz, is particularly useful for resolving the complex spectra of bile acid mixtures found in biological samples. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural elucidation of bile acids like 7-sulfocholic acid. nih.govcardiff.ac.uk For instance, the ¹H and ¹³C NMR spectra of a purified active fraction from mouse intestine were shown to be in agreement with those of synthetic cholic acid 7-sulfate (CA7S), confirming its structure. nih.govcardiff.ac.uk Specific signals in the ¹H NMR spectrum, particularly those between 3.7 and 4.4 ppm, are diagnostic for CA7S. researchgate.net
While NMR can distinguish between the major bile acids, resolving the signals of glycine (B1666218) and taurine (B1682933) conjugated bile acids can be challenging. nih.gov However, it has been successfully used for the quantitative estimation of individual conjugated bile acids in human bile. researchgate.net Although less commonly used for this purpose than mass spectrometry, NMR remains a valuable complementary technique for the unambiguous identification and structural verification of bile acids and their metabolites. uzh.ch
Sample Preparation and Derivatization Strategies for Complex Bioanalysis
Effective sample preparation is a critical step for the accurate analysis of bile acids, including 7-sulfocholic acid, from complex biological matrices. nih.govebi.ac.uk The choice of method depends on the specific matrix (e.g., urine, plasma, feces) and the analytical technique being employed. nih.govmdpi.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method often used for plasma and serum samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins. nih.govthermofisher.com
Solid-Phase Extraction (SPE): A more selective technique used to clean up and concentrate bile acids from various matrices, including urine and feces. nih.govebi.ac.ukmdpi.comnih.gov Octadecylsilane-bonded silica (B1680970) is a common sorbent, though conditions may need to be optimized to prevent the loss of certain sulfated bile acids. nih.gov
Liquid-Liquid Extraction (LLE): Another option for purification and concentration. mdpi.com
For certain analytical methods, particularly gas chromatography (GC), derivatization is necessary to convert the non-volatile bile acids into more volatile derivatives. nih.gov Even for liquid chromatography, derivatization can be used to improve detection sensitivity, for example, by introducing a fluorescent tag. researchgate.net
The complexity of bile acid mixtures, which include free, conjugated, and sulfated forms, presents a significant analytical challenge. sciex.com Therefore, sample preparation protocols must be carefully developed and validated to ensure good recovery and minimize matrix effects. mdpi.comsciex.com
Application of Isotope-Labeled Tracers in Metabolic Fate Studies
Isotope-labeled tracers are invaluable tools for studying the metabolic fate of bile acids. By introducing a stable or radioactive isotope into the bile acid molecule, researchers can track its absorption, distribution, metabolism, and excretion in vivo. nih.govcloudfront.net
For example, studies using lithocholic acid-24-¹⁴C administered to rats helped to identify sulfated metabolites in bile and demonstrated that sulfation is a metabolic pathway for bile acids in this species. nih.gov Similarly, the administration of doubly-labeled ([³H]cholyl[³⁵S]taurine) bile acids to human subjects allowed for the simultaneous characterization of the metabolism of both the cholyl and taurine parts of the molecule. cloudfront.net
These tracer studies have provided crucial insights into the enterohepatic circulation of bile acids, including the extent of deconjugation and reabsorption. cloudfront.net They have also been used to investigate the effects of various factors, such as the administration of other compounds, on bile acid metabolism. cloudfront.net The use of isotope dilution methods coupled with mass spectrometry also allows for accurate quantification of bile acids in biological samples. sciex.comresearchgate.net
Synthetic Chemistry and Analog Development of 7 Sulfocholic Acid
Design and Synthesis of Structure-Activity Relationship (SAR) Probes
The synthesis of various sulfated analogs of cholic acid is crucial for understanding the relationship between the position and stereochemistry of the sulfate (B86663) group and the resulting biological activity.
The biological function of a sulfated bile acid is highly dependent on the location of the sulfate group. 7-Sulfocholic acid has been identified as a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of energy and glucose metabolism. medchemexpress.commedchemexpress.com The activation of TGR5 on enteroendocrine L cells by 7-Sulfocholic acid induces the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose tolerance. medchemexpress.commedchemexpress.com
| Compound | Target | Activity (EC₅₀) |
| 7-Sulfocholic Acid | TGR5 | 0.17 μM medchemexpress.commedchemexpress.com |
The stereochemistry of substituents on the bile acid core is also critical. For another bile acid receptor, the farnesoid X receptor (FXR), activity is diminished by the presence of a 7β-hydroxyl group compared to the natural 7α-epimer. nih.govresearchgate.net This suggests that bulky substituents at the β-position of the steroid nucleus can decrease the molecule's ability to activate nuclear receptors. nih.gov By extension, the precise stereochemistry of the sulfate group at the C-7 position is expected to be a key determinant of its biological activity profile. While sulfation of primary bile acids can serve as a detoxification pathway, it may render secondary bile acids proinflammatory in the colon. physiology.org
A significant advantage of sulfating bile acids is the potential to create gut-restricted analogs, which act locally in the gastrointestinal tract with minimal systemic absorption. The addition of a 7-sulfate group is a particularly effective strategy for increasing gut restriction. nih.gov This modification enhances the compound's polarity and introduces a negative charge, which significantly reduces passive absorption across the intestinal epithelium. nih.gov
Furthermore, sulfation blocks the primary mechanism for active bile acid reabsorption. Bile acid sulfates are poor substrates for the apical sodium-dependent bile acid transporter (ASBT), the main protein responsible for reabsorbing bile acids in the ileum. oup.comnih.gov This dual effect of hindering both passive and active transport leads to lower oral bioavailability and a roughly 10-fold increase in fecal recovery of the compound. nih.gov This property is highly desirable for therapies targeting gut-based receptors like TGR5, as it localizes the drug's action and minimizes potential off-target systemic effects. medchemexpress.commedchemexpress.com
Purification and Analytical Confirmation of Synthetic Products
Following synthesis, rigorous purification and analytical confirmation are required to ensure the identity and purity of 7-Sulfocholic Acid. A common purification technique involves the precipitation of the sulfated bile acid as a salt, for example, a p-toluidinium salt, which can then be isolated. nih.gov
Chromatographic methods are essential for both purification and analysis. Thin-layer chromatography (TLC) is routinely used to monitor the progress of the reaction and to assess the purity of the final product by comparing the mobility of the sulfated product to the starting materials. nih.gov High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a key analytical tool for determining the purity and hydrophobicity of bile acid analogs.
Comparative Biology and Evolutionary Aspects of Sulfated Bile Acids
Species-Specific Variations in 7-Sulfocholic Acid Occurrence and Metabolism
The sulfation of bile acids, including the formation of 7-sulfocholic acid, is a critical metabolic pathway that demonstrates considerable variation across different species. While in humans, sulfation is generally considered a minor pathway for bile acid detoxification, it becomes quantitatively more significant in cholestatic conditions. capes.gov.brkarger.com In contrast, other species exhibit different patterns of bile acid sulfation.
For instance, major species differences exist in bile acid sulfation. capes.gov.br In mice, bile acid-7-O-sulfates are detected, which differs from the 3α-hydroxyl group sulfation that typically occurs in humans. tandfonline.com This suggests a species-specific preference in the site of sulfation. Fecal levels of cholic acid 7-sulfate have been shown to increase in male mice fed diets supplemented with cholic acid or chenodeoxycholic acid, but not in female mice, indicating sex-specific differences in its metabolism. caymanchem.com
In the developing hamster, the ability to sulfate (B86663) unconjugated lithocholate appears to develop earlier than the capacity to either conjugate bile acids or sulfate already conjugated bile acids. physiology.org From three days before birth to three days after, the specific activity for sulfating lithocholate was found to be 80% of adult levels, and was similar to the activity for sulfating lithocholate conjugates. physiology.org However, in older hamsters, the specific activity for sulfating conjugated lithocholate was significantly higher than for the unconjugated form. physiology.org This developmental pattern suggests the possibility of more than one enzymatic mechanism for bile acid sulfation. physiology.org
Amphibians also exhibit unique bile acid profiles. A study on Bufo gargarizans revealed that adults have a higher ratio of conjugated to total bile acids compared to aquatic larvae. nih.gov While this study did not specifically quantify 7-sulfocholic acid, it highlights the metabolic shifts in bile acid composition that occur with developmental and environmental transitions.
The following table summarizes some of the observed species-specific variations related to bile acid sulfation:
| Species | Primary Site of Sulfation | Notable Findings |
| Human | 3α-hydroxyl group | Sulfation is a minor pathway in normal physiology but increases during cholestasis. capes.gov.brkarger.com |
| Mouse | 7α-hydroxyl group | Exhibits mouse-specific 7-O-sulfation of bile acids. tandfonline.com Fecal levels of cholic acid 7-sulfate increase in males on certain diets. caymanchem.com |
| Hamster | Not specified | Early development of lithocholate sulfation suggests a distinct mechanism from the sulfation of conjugated bile acids. physiology.org |
Evolutionary Trajectories of Bile Acid Sulfation Pathways and Enzymes
The evolution of bile acid metabolism is a complex process that reflects adaptation to different physiological needs and environments across the vertebrate lineage. The synthetic pathways for bile salts have generally become longer and more complex throughout vertebrate evolution. uchicago.edu The earliest bile salts are thought to be C27 bile alcohol sulfates, which are found in species like the Atlantic hagfish. nih.gov These ancestral pathways are simpler than the multi-step enzymatic processes that produce C24 bile acids in most teleost fish and terrestrial vertebrates. uchicago.edu
The enzymes responsible for bile acid sulfation, the sulfotransferases (SULTs), have also undergone evolutionary changes. Members of the SULT2A subfamily are known to be involved in the sulfation of steroids and bile acids. tandfonline.com In mice, SULT2A8 is the primary enzyme responsible for the 7-O-sulfation of bile acids. tandfonline.com Interestingly, mouse SULT2A8 lacks a conserved catalytic histidine residue found in other SULTs, and instead, has unique His48 and Leu99 residues that are essential for its specific activity. tandfonline.com This suggests that amino acid substitutions during the evolution of the mouse SULT2A8 gene conferred its specific ability to catalyze the 7-O-sulfation of bile acids. tandfonline.com
The evolution of the bile acid-conjugating enzymes, such as bile acid-CoA:amino acid N-acyltransferase (BAAT), also reveals a complex history of gene duplication and loss. oup.com An ancestral tandem duplication gave rise to two genes, BAAT and BAATP1, before the divergence of placental mammals and marsupials. oup.com This was followed by numerous independent and often reciprocal gene losses, suggesting that a single conjugating enzyme is generally sufficient for most mammals. oup.com
The evolution of nuclear receptors that regulate bile acid metabolism, such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), has also paralleled the changes in bile salt structures. nih.govoup.com These receptors show adaptive evolutionary changes in their specificity for different bile salts across species. nih.gov For example, PXR is involved in the detoxification of toxic bile acids through sulfation pathways. nih.gov
Comparative Analysis with Other Bile Acid Conjugates (e.g., taurine (B1682933), glycine (B1666218), glucuronide)
Bile acids are conjugated with various molecules to increase their hydrophilicity and facilitate their physiological functions. ebi.ac.uk The most common conjugates are with the amino acids taurine and glycine. pnas.org However, bile acids can also be conjugated with sulfate and glucuronic acid. ebi.ac.ukcocukmetabolizma.com
Taurine and Glycine Conjugation: In humans, bile acids are conjugated with both glycine and taurine, a process catalyzed by the enzyme BAAT. oup.comnih.gov The ratio of glycine to taurine conjugates can be influenced by diet. tandfonline.com However, this flexibility is not universal; for instance, the mouse BAAT enzyme is only capable of conjugating taurine, even when glycine is available. nih.gov This highlights a key difference in bile acid metabolism between species. From an evolutionary perspective, the ability to use either glycine or taurine appears to be governed by the complex evolutionary history of the BAAT gene family. oup.com
Glucuronidation: Glucuronidation is another pathway for bile acid detoxification, particularly important during cholestatic conditions where there is an accumulation of toxic bile acids. plos.orgnih.gov This process involves the conjugation of glucuronic acid to the bile acid molecule. Studies in patients with biliary obstruction have shown that while urinary excretion favors the elimination of amidated (glycine and taurine conjugated) bile acids, glucuronidation serves to convert cytotoxic bile acids into less toxic derivatives. plos.orgnih.gov In these patients, urine samples were enriched in glucuronide-, taurine-, and glycine-conjugated bile acids compared to post-treatment samples. plos.orgnih.gov
Sulfation: Sulfation, leading to the formation of compounds like 7-sulfocholic acid, is a key detoxification pathway that increases the water solubility of bile acids and enhances their excretion in urine and feces. capes.gov.bravantiresearch.com Sulfated bile acids are less toxic than their unsulfated counterparts and are resistant to metabolism by intestinal microflora, which limits their reabsorption. avantiresearch.com While sulfation of primary bile acids can inactivate their detergent effects, it may render secondary bile acids proinflammatory in the colon. physiology.org
The following table provides a comparative overview of different bile acid conjugation pathways:
| Conjugation Pathway | Conjugating Moiety | Primary Function | Key Characteristics |
| Amino Acid Conjugation | Taurine, Glycine | Facilitate lipid absorption and micelle formation. oup.com | Species-specific preferences for taurine vs. glycine exist. nih.gov |
| Sulfation | Sulfate | Detoxification and elimination of toxic bile acids. capes.gov.bravantiresearch.com | Increases water solubility and reduces intestinal reabsorption. capes.gov.bravantiresearch.com |
| Glucuronidation | Glucuronic Acid | Detoxification of bile acids, especially during cholestasis. plos.orgnih.gov | Converts cytotoxic bile acids into less toxic forms. plos.orgnih.gov |
Emerging Research Avenues and Future Directions for 7 Sulfocholic Acid
Identification of Novel Receptors and Signaling Pathways
While the detoxification role of sulfation is well-established, recent research has identified 7-Sulfocholic Acid as a specific ligand for several receptors, initiating distinct signaling cascades. This has shifted the paradigm from viewing it as an inert metabolite to recognizing it as an active endocrine molecule.
Key research findings have identified at least two receptors that interact with 7-Sulfocholic Acid:
Takeda G-protein-coupled receptor 5 (TGR5): 7-Sulfocholic Acid is a selective agonist for TGR5. medchemexpress.commedchemexpress.comglpbio.com Activation of TGR5 on the surface of enteroendocrine L-cells by 7-Sulfocholic Acid has been shown to induce the secretion of glucagon-like peptide-1 (GLP-1). medchemexpress.comgoogle.com This pathway is a critical component of glucose homeostasis. Studies have demonstrated that this effect is dose-dependent, with an EC50 (half-maximal effective concentration) of approximately 0.17 μM, and can be nullified by the knockdown of the TGR5 receptor. medchemexpress.comgoogle.com This specific, gut-restricted agonism of TGR5 highlights a potential mechanism for the metabolic benefits observed in some studies. medchemexpress.commedchemexpress.com
MHC class I-related protein (MR1): Beyond its metabolic role, 7-Sulfocholic Acid has been identified as an endogenous ligand for MR1. medchemexpress.commedchemexpress.com This interaction is crucial for the homeostatic regulation of Mucosal-Associated Invariant T (MAIT) cells. By binding to MR1, 7-Sulfocholic Acid promotes the survival of MAIT cells and the expression of homeostatic gene signatures, thereby influencing their development and function within the immune system. medchemexpress.commedchemexpress.com
The primary signaling pathways for bile acids involve the nuclear receptor Farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, both of which are implicated in regulating glucose and energy balance. frontiersin.orgembopress.org While many bile acids interact with FXR, 7-Sulfocholic Acid's potent and selective activity at TGR5 distinguishes its functional role. medchemexpress.comfrontiersin.org
| Receptor | Cell Type | Signaling Outcome | Physiological Relevance |
| TGR5 | Enteroendocrine L-cells | Induces GLP-1 secretion | Glucose Homeostasis |
| MR1 | Mucosal-Associated Invariant T (MAIT) cells | Promotes cell survival and homeostatic gene expression | Immune Regulation |
Advanced in vitro and ex vivo Model Systems for Mechanistic Research
To dissect the specific mechanisms of 7-Sulfocholic Acid, researchers are employing a variety of sophisticated model systems that bridge the gap between simple cell culture and complex in vivo studies.
In vitro Cell-Based Assays: Specific cell lines are used to isolate and study particular interactions.
NCI-H716 cells, a human enteroendocrine L-cell line, are used to demonstrate the TGR5-dependent induction of GLP-1 secretion by 7-Sulfocholic Acid. medchemexpress.com
HEK293T cells are utilized in engineered systems to confirm TGR5 activation by 7-Sulfocholic Acid. google.com
Caco-2 cells, which form a polarized monolayer mimicking the intestinal barrier, are used to study the transport and potential toxicity of bile acids. google.comwur.nl
Human peripheral blood mononuclear cells (PBMCs) provide a model to investigate the effects of 7-Sulfocholic Acid on immune cells, particularly the survival of MAIT cells. medchemexpress.com
Ex vivo and Microbiome Models: These models allow for the study of bile acid metabolism in a more complex environment.
Anaerobic incubation of fecal samples is used to study the impact of substances on the gut microbiota's ability to metabolize bile acids, such as the deconjugation of taurocholic acid. wur.nl This approach helps to understand how external factors can alter the bile acid pool.
Gnotobiotic (germ-free) mice colonized with defined bacterial communities are powerful tools to understand the specific roles of certain bacteria in bile acid transformations, such as 7α-dehydroxylation. nih.govtandfonline.com
Organoid Technology: Liver and intestinal organoids are emerging as crucial models. researchgate.net These three-dimensional structures, derived from stem cells, more accurately replicate the complex architecture and cellular diversity of the native organs, offering a superior platform for studying hepatobiliary transport and metabolism of bile acids like 7-Sulfocholic Acid compared to traditional 2D cell cultures. researchgate.net
| Model System | Type | Application in 7-Sulfocholic Acid Research |
| NCI-H716 Cells | In vitro (Cell Line) | Studying TGR5-mediated GLP-1 secretion. medchemexpress.com |
| Caco-2 Cells | In vitro (Cell Line) | Modeling intestinal transport and barrier function. google.comwur.nl |
| HEK293T Cells | In vitro (Cell Line) | Validating specific receptor (e.g., TGR5) activation. google.com |
| Fecal Incubations | Ex vivo | Assessing microbial metabolism of bile acids. wur.nl |
| Gnotobiotic Mice | In vivo | Investigating the role of specific gut microbes in bile acid transformation. nih.gov |
| Liver/Intestinal Organoids | In vitro (3D Culture) | Modeling complex tissue-level physiology and bile acid transport. researchgate.net |
Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) in Bile Acid Research
The complexity of bile acid signaling and metabolism necessitates a holistic approach. nautilus.bio Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of the interactions between 7-Sulfocholic Acid, host physiology, and the gut microbiome. mdpi.comnih.gov
Metabolomics: This is a cornerstone of bile acid research, used to quantify the full spectrum of bile acids in biological samples. Liquid chromatography-mass spectrometry (LC-MS) based methods are used to profile bile acid changes in response to diet, disease, or therapeutic intervention. nih.gov For instance, metabolomic analysis has been used to identify sulfocholic acid as a key discriminating metabolite between different mouse strains under specific diets. tum.de
Genomics and Transcriptomics: Sequencing the genomes of gut microbes (metagenomics) reveals the functional potential for bile acid metabolism within the gut community, such as identifying the genes in the bai operon responsible for 7α-dehydroxylation. nih.govtandfonline.com Metatranscriptomics, which analyzes the gene expression of the microbiome, shows which of these metabolic pathways are active under specific conditions. nih.gov On the host side, transcriptomics can reveal how cells and tissues, like the liver, respond to bile acids by measuring changes in gene expression, such as the upregulation or downregulation of transport proteins or metabolic enzymes. nih.gov
Integrated Analysis: The true power of multi-omics lies in integrating these datasets. frontiersin.org For example, a study might correlate changes in the gut microbiome composition (16S rRNA sequencing) with alterations in the host liver's gene expression (transcriptomics) and the resulting bile acid profiles (metabolomics). nih.gov This integrated approach can uncover complex regulatory networks, such as how a specific bile acid might promote the growth of certain bacteria, which in turn produce other secondary bile acids that signal back to the host to reduce inflammation. nih.gov
Computational Modeling and Structural Biology of 7-Sulfocholic Acid Interactions
Computational and structural methods are becoming indispensable for understanding how 7-Sulfocholic Acid interacts with its molecular targets at an atomic level. These approaches can predict binding affinities, elucidate mechanisms of action, and guide the design of novel therapeutic agents.
Molecular Modeling: The three-dimensional structure of 7-Sulfocholic Acid is known and available in public databases, serving as the foundation for computational studies. hmdb.ca Molecular docking simulations can be used to predict how 7-Sulfocholic Acid fits into the binding pockets of receptors like TGR5 and MR1. These models help identify the key amino acid residues and the specific chemical moieties (e.g., the sulfo group, hydroxyl groups) responsible for the binding affinity and selectivity.
Predictive Modeling for Affinity: Computational screening has been successfully used to predict interactions for related bile acids. For example, modeling was used to screen a library of monomers to identify those with the highest affinity for cholic acid, which was later validated experimentally to create high-affinity polymer networks. core.ac.uk This same principle can be applied to predict the interactions of 7-Sulfocholic Acid with its biological receptors, helping to explain its unique signaling properties.
Structural Biology of Interactions: While high-resolution crystal structures of 7-Sulfocholic Acid bound to its receptors are a future goal, related research provides insight into its behavior. Studies using monomolecular films have investigated the orientation and intermolecular interactions of cholic acid derivatives. nih.gov These experiments, combined with modeling, reveal how the steroid skeleton and its functional groups orient themselves in a biological environment, which is critical for understanding how 7-Sulfocholic Acid presents itself to a receptor binding site. nih.gov Future structural biology efforts, such as X-ray crystallography or cryo-electron microscopy, will be crucial to visualize the precise binding mode of 7-Sulfocholic Acid and fully understand the structural basis of its function.
Q & A
Q. How can researchers confirm the identity and purity of 7-sulfocholic acid disodium salt in synthetic preparations?
- Methodological Answer : To confirm identity, use 1H/13C NMR spectroscopy in deuterated solvents (e.g., D₂O) to verify the sulfation at the 7α-hydroxyl group and the disodium salt structure . For purity, employ reverse-phase HPLC with UV detection (λ = 210 nm) and compare retention times against certified standards. Quantify impurities using area normalization or external calibration curves. Ensure ≥95% purity for biological assays .
Q. What experimental protocols are recommended for synthesizing 7-sulfocholic acid disodium salt?
- Methodological Answer : Synthesize via sulfation of cholic acid using sulfur trioxide-triethylamine complex in anhydrous DMF, followed by neutralization with sodium hydroxide. Purify via recrystallization in ethanol-water (1:1 v/v). Characterize intermediates with FT-IR (sulfate ester peak at 1250–1220 cm⁻¹) and confirm final product stoichiometry via elemental analysis .
Q. How should researchers determine the solubility and stability of 7-sulfocholic acid disodium salt in aqueous buffers?
- Methodological Answer : Conduct solubility testing in PBS (pH 7.4), bile salt buffers (pH 6.5–8.0), and simulated intestinal fluid. Use dynamic light scattering (DLS) to monitor aggregation. For stability, incubate at 37°C for 24–72 hours and analyze degradation products via LC-MS/MS with a C18 column. Report solubility in mg/mL and stability as % remaining intact compound .
Advanced Research Questions
Q. How can researchers assess the role of 7-sulfocholic acid disodium salt in TGR5 receptor activation and downstream signaling?
- Methodological Answer : Use HEK293 cells transfected with human TGR5 and a cAMP-responsive luciferase reporter. Treat cells with 1–100 µM 7-sulfocholic acid and measure luminescence. Validate specificity with TGR5 knockout controls. For downstream effects (e.g., GLP-1 secretion), employ ELISA in enteroendocrine cell lines (e.g., STC-1) and correlate with intracellular calcium flux assays .
Q. What strategies are recommended to resolve contradictions in data on 7-sulfocholic acid’s cytotoxicity across different cell models?
- Methodological Answer : Perform dose-response assays (0.1–100 µM) in primary hepatocytes vs. immortalized lines (e.g., HepG2). Use orthogonal methods:
Q. What advanced analytical techniques are suitable for quantifying 7-sulfocholic acid disodium salt in complex biological matrices?
- Methodological Answer : Use UHPLC-QTOF-MS with negative ionization mode (m/z 487.24 [M−H]⁻). For plasma/urine samples, apply protein precipitation with acetonitrile (3:1 v/v) and SPE cleanup (C18 cartridges). Validate sensitivity (LOQ ≤ 10 ng/mL), linearity (R² > 0.99), and matrix effects (<15% ion suppression) per FDA guidelines .
Data Reporting and Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility of 7-sulfocholic acid studies?
- Methodological Answer : Include in supplementary materials:
- Synthetic protocols (reagent ratios, reaction times, purification steps).
- Instrumentation parameters (e.g., HPLC gradients, MS ionization settings).
- Cell culture conditions (passage number, media composition).
Adhere to FAIR data principles : Assign unique identifiers (e.g., DOI) to datasets and deposit in repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of 7-sulfocholic acid in vivo?
- Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values. For longitudinal studies (e.g., metabolic effects in mice), apply mixed-effects models with random intercepts for inter-animal variability. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Conflict Resolution and Validation
Q. How can researchers validate conflicting reports on 7-sulfocholic acid’s role in lipid homeostasis?
- Methodological Answer : Replicate studies under standardized conditions:
Q. What methodologies address batch-to-batch variability in 7-sulfocholic acid disodium salt preparations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
